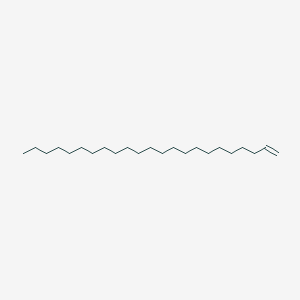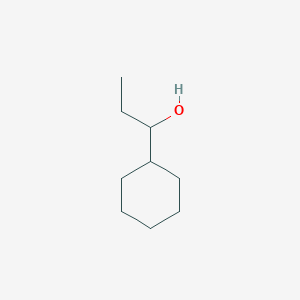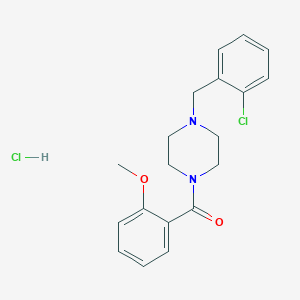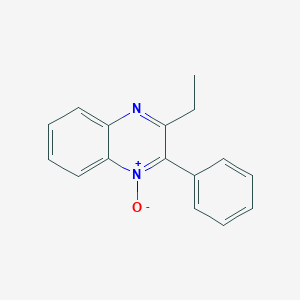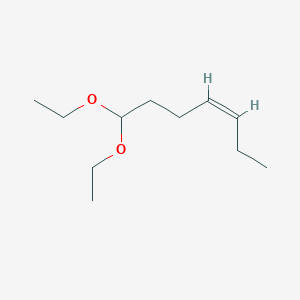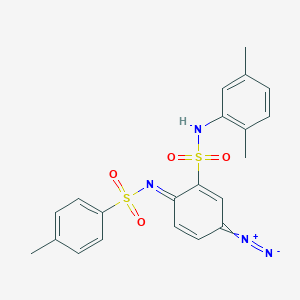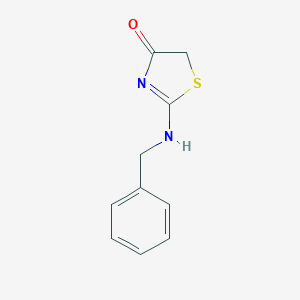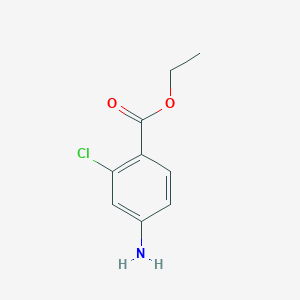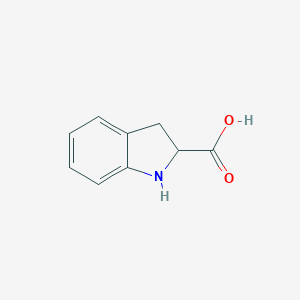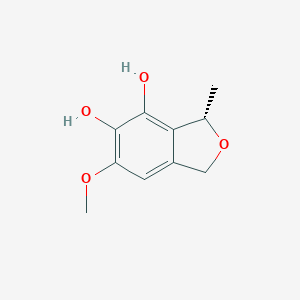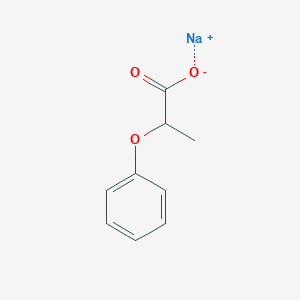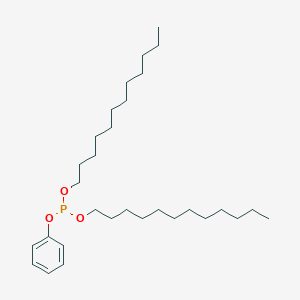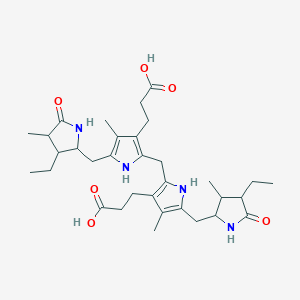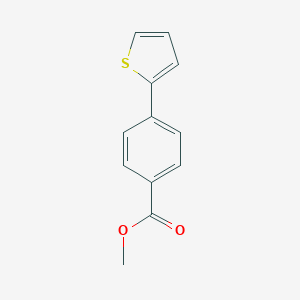
Methyl 4-(thiophen-2-yl)benzoate
Descripción general
Descripción
Methyl 4-(thiophen-2-yl)benzoate is a biochemical compound used in proteomics research . It has a molecular formula of C12H10O2S and a molecular weight of 218.3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-(thiophen-2-yl)benzoate is represented by the InChI code1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis
Methyl 4-(thiophen-2-yl)benzoate has a molecular weight of 218.27 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Chemical Properties
“Methyl 4-(thiophen-2-yl)benzoate” has the CAS Number: 17595-86-7 and a molecular weight of 218.28 .
Biological Evaluation
Benzothiophene derivatives, which include compounds similar to “Methyl 4-(thiophen-2-yl)benzoate”, have been synthesized and evaluated for their biological properties . These compounds have shown antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .
Antibacterial Activity
Some benzothiophene derivatives have displayed high antibacterial activity against S. aureus . This suggests that “Methyl 4-(thiophen-2-yl)benzoate” could potentially be used in antibacterial applications.
Antifungal Applications
Certain benzothiophene derivatives were found to have potential as antifungal agents . This indicates that “Methyl 4-(thiophen-2-yl)benzoate” might also have antifungal applications.
Antioxidant Capacities
Novel benzothiophene derivatives have shown quite high antioxidant capacities . This suggests that “Methyl 4-(thiophen-2-yl)benzoate” could potentially be used in antioxidant applications.
Pharmaceutical Applications
Heteroaromatic compounds, including benzothiophenes and thiophenes, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . This suggests that “Methyl 4-(thiophen-2-yl)benzoate” could potentially be used in various pharmaceutical applications.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-thiophen-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUJLJBJZNZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395190 | |
| Record name | Methyl 4-(thiophen-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiophen-2-yl)benzoate | |
CAS RN |
17595-86-7 | |
| Record name | Methyl 4-(thiophen-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

